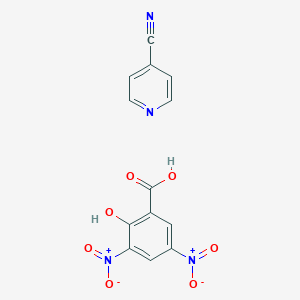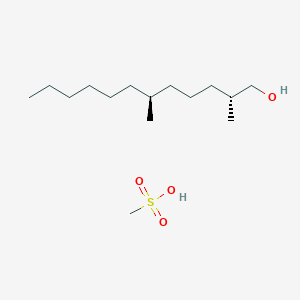
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2,6-Dimethyldodecan-1-ol is an organic compound that belongs to the class of alcohols. Methanesulfonic acid is a strong organic acid commonly used in organic synthesis. The combination of these two compounds can result in various chemical reactions and applications, making them significant in the field of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Methanesulfonic acid can be prepared by the oxidation of methanethiol or dimethyl sulfide using oxidizing agents like hydrogen peroxide or nitric acid. The reaction is usually conducted in an aqueous medium under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, (2R,6S)-2,6-dimethyldodecan-1-ol is often produced through catalytic hydrogenation of the corresponding ketone. This method offers high efficiency and scalability. Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using sulfur trioxide in the presence of a catalyst. This process is highly efficient and yields a pure product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2R,6S)-2,6-Dimethyldodecan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Methanesulfonic acid can be reduced to methanethiol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can participate in substitution reactions. For example, methanesulfonic acid can react with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Methanesulfonic acid with alcohols in the presence of a base like pyridine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, thiols.
Substitution: Methanesulfonates.
Applications De Recherche Scientifique
Chemistry
(2R,6S)-2,6-Dimethyldodecan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Methanesulfonic acid is a versatile catalyst in organic reactions, including esterification and alkylation.
Biology
Methanesulfonic acid is used in the preparation of biological buffers and as a reagent in protein modification studies.
Medicine
Methanesulfonic acid derivatives are used in the formulation of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry
Methanesulfonic acid is employed in electroplating, as a catalyst in polymerization reactions, and in the production of biodiesel.
Mécanisme D'action
The mechanism of action for (2R,6S)-2,6-dimethyldodecan-1-ol involves its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products. Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It can also act as a nucleophile in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-ol: A diastereomer with different stereochemistry.
Methanesulfonyl chloride: A derivative used in sulfonation reactions.
Ethanol: A simpler alcohol with similar reactivity in oxidation and reduction reactions.
Uniqueness
(2R,6S)-2,6-Dimethyldodecan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Methanesulfonic acid is unique for its strong acidity and versatility as a catalyst in various organic transformations.
Propriétés
Numéro CAS |
647035-11-8 |
|---|---|
Formule moléculaire |
C15H34O4S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14+;/m0./s1 |
Clé InChI |
SVPCYZSUNOXUCM-LMRHVHIWSA-N |
SMILES isomérique |
CCCCCC[C@H](C)CCC[C@@H](C)CO.CS(=O)(=O)O |
SMILES canonique |
CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
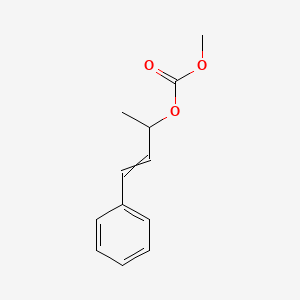
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
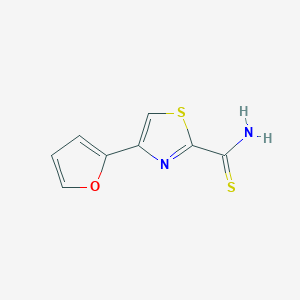
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
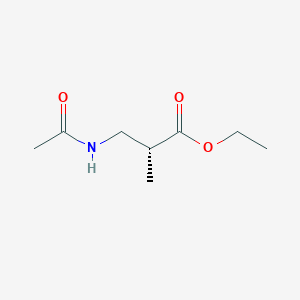
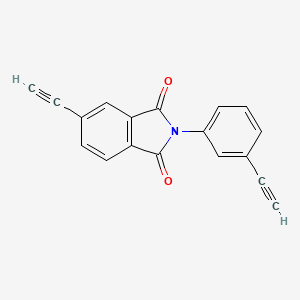
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
